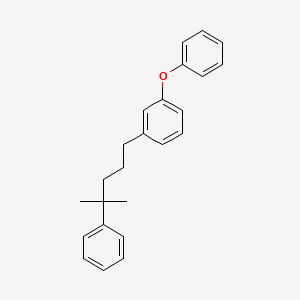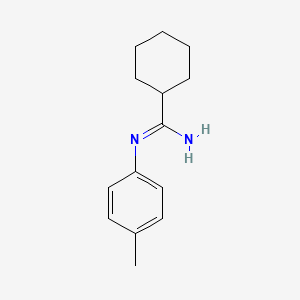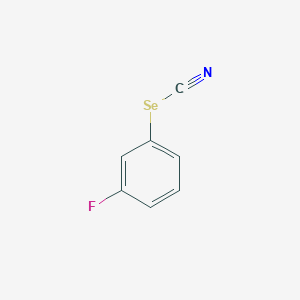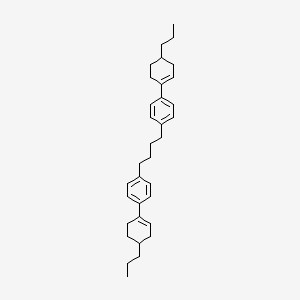
1-(4-Methyl-4-phenylpentyl)-3-phenoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methyl-4-phenylpentyl)-3-phenoxybenzene is an organic compound characterized by its complex structure, which includes a phenoxybenzene core and a 4-methyl-4-phenylpentyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-4-phenylpentyl)-3-phenoxybenzene typically involves multi-step organic reactions. One common method includes the alkylation of phenoxybenzene with 4-methyl-4-phenylpentyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Methyl-4-phenylpentyl)-3-phenoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nitrating agents, sulfonating agents, typically under acidic conditions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
1-(4-Methyl-4-phenylpentyl)-3-phenoxybenzene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, including polymers and advanced composites.
Mécanisme D'action
The mechanism by which 1-(4-Methyl-4-phenylpentyl)-3-phenoxybenzene exerts its effects depends on its interaction with molecular targets. The compound may bind to specific receptors or enzymes, altering their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as modulation of gene expression, inhibition of enzyme activity, or alteration of cellular metabolism.
Comparaison Avec Des Composés Similaires
1-(4-Methyl-4-phenylpentyl)-3-phenylbenzene: Similar structure but lacks the phenoxy group.
1-(4-Methyl-4-phenylpentyl)-4-phenoxybenzene: Similar structure with a different substitution pattern on the benzene ring.
Uniqueness: 1-(4-Methyl-4-phenylpentyl)-3-phenoxybenzene is unique due to the presence of both the phenoxy and 4-methyl-4-phenylpentyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
89764-58-9 |
|---|---|
Formule moléculaire |
C24H26O |
Poids moléculaire |
330.5 g/mol |
Nom IUPAC |
1-(4-methyl-4-phenylpentyl)-3-phenoxybenzene |
InChI |
InChI=1S/C24H26O/c1-24(2,21-13-5-3-6-14-21)18-10-12-20-11-9-17-23(19-20)25-22-15-7-4-8-16-22/h3-9,11,13-17,19H,10,12,18H2,1-2H3 |
Clé InChI |
YYBSHLZQKIAUAR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,6-Difluoro-N-[(2-fluoro-4-iodophenyl)carbamoyl]benzamide](/img/structure/B14386418.png)
![{2-[(Diazonioacetyl)oxy]ethyl}(trimethyl)ammonium diiodide](/img/structure/B14386421.png)

![2-[(2-Oxo-2-phenylethyl)sulfanyl]-1-phenylethyl acetate](/img/structure/B14386436.png)

![2-Methyl-N-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]propanamide](/img/structure/B14386452.png)
![Diethyl [1-(furan-2-yl)-5-methyl-3-oxohex-4-en-1-yl]phosphonate](/img/structure/B14386469.png)

![2,4-dimethyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride](/img/structure/B14386486.png)

![Hexadecyl 2-[(3-nitrobenzoyl)oxy]benzoate](/img/structure/B14386492.png)
![3-[5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]propanenitrile](/img/structure/B14386494.png)
